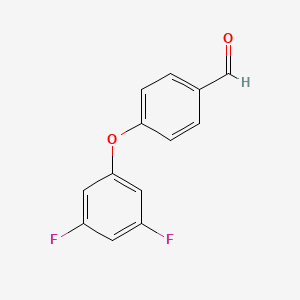

4-(3,5-Difluorophenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPNXBRDIBAPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959235-83-7 | |

| Record name | 4-(3,5-difluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Field of Fluorinated Aryl Ethers

Fluorinated aryl ethers, the class of compounds to which 4-(3,5-Difluorophenoxy)benzaldehyde belongs, are of considerable interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnih.gov This is often attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the context of drug discovery, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govuva.nl For instance, replacing a metabolically susceptible C-H bond with a stronger C-F bond can prevent or slow down oxidative metabolism by enzymes like cytochrome P450. nih.gov The aryldifluoromethyl aryl ether motif (ArCF₂OAr'), in particular, has been noted for its improved metabolic stability against benzylic oxidation. nih.govspringernature.com

The synthesis of fluorinated aryl ethers has been a focus of methodological development. Traditional methods like the Williamson ether synthesis and Chan-Lam coupling have been complemented by more modern techniques, including palladium-catalyzed C–O cross-coupling reactions. acs.orgnih.gov These advanced methods offer greater efficiency and functional group tolerance, facilitating the synthesis of a diverse range of fluorinated aryl ethers. acs.orgnih.govresearchgate.net

Historical Development and Emerging Significance of Benzaldehyde Derivatives

Benzaldehyde (B42025) (C₆H₅CHO), the simplest aromatic aldehyde, has a long history in chemistry and is a versatile building block in organic synthesis. wikipedia.org It serves as a precursor to a wide array of compounds, including derivatives of cinnamaldehyde, styrene, and mandelic acid. wikipedia.org The reactivity of the aldehyde functional group allows for a variety of transformations, such as oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and participation in condensation reactions. wikipedia.org

The significance of benzaldehyde derivatives extends across various industries. They are utilized as fragrances, flavoring agents, and as intermediates in the production of pharmaceuticals and agrochemicals. google.comorientjchem.org For example, certain substituted benzaldehydes are valuable fragrance precursors. google.com

In recent years, there has been a growing interest in multi-substituted benzaldehyde derivatives, particularly those incorporating halogen atoms. nih.gov These substitutions can lead to unique supramolecular assemblies in the solid state, driven by weak intermolecular interactions like hydrogen bonding and halogen bonding. nih.gov Furthermore, certain (benzyloxy)benzaldehyde moieties have shown potential as anticancer agents and as precursors for HIV-1 integrase inhibitors. nih.gov The development of synthetic methods for preparing various benzaldehyde derivatives, such as 4-phenacyloxy benzaldehyde derivatives, continues to be an active area of research. orientjchem.org

Interdisciplinary Research Relevance of 4 3,5 Difluorophenoxy Benzaldehyde

The structure of 4-(3,5-Difluorophenoxy)benzaldehyde makes it a molecule of interest across multiple scientific disciplines. The presence of both the fluorinated aryl ether and the benzaldehyde (B42025) functionalities opens up avenues for its application in diverse fields.

In medicinal chemistry , the difluorophenoxy group can be incorporated into potential drug candidates to enhance their metabolic stability and binding affinity. nih.govnih.gov The aldehyde group, on the other hand, can serve as a reactive handle for the synthesis of more complex molecules or can itself be a key pharmacophoric feature. For instance, some aldehyde-containing compounds have been investigated as enzyme inhibitors. nih.gov

In materials science , the fluorinated nature of the compound can impart desirable properties such as thermal stability and hydrophobicity to polymers. rsc.org Fluorinated poly(aryl ether)s, for example, have been shown to possess excellent dielectric properties, making them suitable for applications in high-speed communication networks. rsc.org The aldehyde functionality can be used for polymerization or for grafting onto surfaces to modify their properties.

In the field of crystal engineering , the study of the solid-state packing of this compound can provide insights into the role of non-covalent interactions, such as C–H⋯O and halogen bonding, in directing molecular assembly. nih.gov

Overview of Advanced Methodologies and Future Research Trajectories

Directed Synthesis of this compound

The construction of the diaryl ether linkage is the cornerstone of synthesizing this compound. Several modern synthetic approaches can be employed, each with its own set of advantages and challenges.

Optimized Ullmann-Type Coupling Reactions for Diaryl Ethers

The Ullmann condensation is a classical and widely utilized method for the formation of diaryl ethers, typically involving a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. jsynthchem.commdpi.com For the synthesis of this compound, this would involve the coupling of 3,5-difluorophenol (B1294556) with a 4-halobenzaldehyde. To enhance reaction efficiency and yield, various modifications and optimizations of the traditional Ullmann conditions have been developed.

Modern Ullmann-type couplings often employ copper(I) salts, such as CuI, in the presence of a ligand and a base. organic-chemistry.org Ligands such as N,N-dimethylglycine have been shown to facilitate the reaction at lower temperatures, for instance at 90°C, with both aryl iodides and bromides. researchgate.net The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being commonly used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reactivity of the aryl halide follows the general trend of I > Br > Cl > F. mdpi.com

An alternative and often milder approach is the copper-promoted arylation of phenols with arylboronic acids, a variant of the Chan-Lam coupling. organic-chemistry.org This reaction can proceed at room temperature using Cu(OAc)₂ as the catalyst, often in the presence of a base like triethylamine (B128534) or pyridine. organic-chemistry.org This method is known for its tolerance of a wide array of functional groups.

A plausible optimized Ullmann-type synthesis of this compound is presented in the table below, based on conditions reported for similar diaryl ether syntheses.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Difluorophenol | 4-Iodobenzaldehyde | CuI | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 90-110 | 75-85 |

| 3,5-Difluorophenol | 4-Bromobenzaldehyde | CuI | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 100-120 | 70-80 |

| 3,5-Difluorophenol | 4-Formylphenylboronic acid | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp | 80-90 |

Nucleophilic Aromatic Substitution (SNAr) Routes to the Phenoxy Moiety

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of diaryl ethers. researchgate.net This reaction is particularly effective when the aromatic ring undergoing substitution is activated by one or more strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the context of synthesizing this compound, the reaction would involve the nucleophilic attack of 3,5-difluorophenoxide on an activated 4-halobenzaldehyde.

4-Fluorobenzaldehyde (B137897) is an excellent substrate for this reaction as the fluorine atom is activated by the para-aldehyde group. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. researchgate.netwalisongo.ac.id The fluoride (B91410) ion is a good leaving group in SNAr reactions, and the electron-withdrawing nature of the fluorine atoms on the nucleophile (3,5-difluorophenol) does not significantly impede its reactivity in this context.

The reaction between 4-fluorobenzaldehyde and 3,5-difluorophenol provides a direct and efficient route to the target molecule.

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Difluorophenol | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 120-140 | 85-95 |

| 3,5-Difluorophenol | 4-Nitrobenzaldehyde | K₂CO₃ | DMF | 100-120 | 80-90 |

Aldehyde Group Installation and Functionalization

An alternative synthetic strategy involves the formation of the diaryl ether backbone first, followed by the introduction of the aldehyde functionality. This can be achieved by formylating the corresponding diaryl ether, 1-(3,5-difluorophenoxy)benzene.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgenamine.net This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com The phenoxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 1-(3,5-difluorophenoxy)benzene, formylation is expected to occur predominantly at the para-position of the unsubstituted phenoxy ring due to steric hindrance from the ortho-positions.

Another approach is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid to formylate phenols. However, the Vilsmeier-Haack reaction is generally more versatile for a broader range of activated aromatic systems.

| Substrate | Reagents | Reaction Type | Product |

| 1-(3,5-Difluorophenoxy)benzene | DMF, POCl₃ | Vilsmeier-Haack Formylation | This compound |

| 1-(3,5-Difluorophenoxy)benzene | Hexamethylenetetramine, acid | Duff Reaction | This compound |

Exploration of Structural Analogs and Homologs of this compound

The synthesis of structural analogs and homologs of this compound allows for the systematic investigation of structure-activity relationships in various applications. These modifications can be introduced on either the benzaldehyde (B42025) ring or the difluorophenoxy moiety.

Systematic Modification of the Benzaldehyde Ring

Modifications to the benzaldehyde ring can be achieved by starting with appropriately substituted 4-halobenzaldehydes or by functionalizing the aldehyde group of the parent compound. For instance, introducing electron-donating or electron-withdrawing groups on the benzaldehyde ring can influence the electronic properties of the entire molecule.

The aldehyde group itself is a versatile functional handle for a variety of transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an imine, among other reactions. These transformations open up a wide range of possibilities for creating diverse derivatives.

| Starting Material | Reaction | Reagent(s) | Product |

| 3-Methoxy-4-hydroxybenzaldehyde | Williamson Ether Synthesis | 1-Bromo-3,5-difluorobenzene, K₂CO₃ | 4-(3,5-Difluorophenoxy)-3-methoxybenzaldehyde |

| This compound | Oxidation | KMnO₄ | 4-(3,5-Difluorophenoxy)benzoic acid |

| This compound | Reduction | NaBH₄ | (4-(3,5-Difluorophenoxy)phenyl)methanol |

| This compound | Wittig Reaction | Ph₃P=CH₂ | 1-(3,5-Difluorophenoxy)-4-vinylbenzene |

Variations in the Difluorophenoxy Moiety

The fluorine substitution pattern on the phenoxy ring can be altered to explore the impact of fluorine's position and number on the molecule's properties. This can be achieved by using different fluorinated phenols in the diaryl ether synthesis. For example, using 2,4-difluorophenol (B48109) or 3,4-difluorophenol (B1294555) in an Ullmann or SNAr reaction with a suitable 4-halobenzaldehyde would yield the corresponding isomeric phenoxybenzaldehydes.

Furthermore, other functional groups can be introduced onto the fluorophenoxy ring, provided they are compatible with the coupling reaction conditions. For instance, starting with a brominated or iodinated difluorophenol could allow for further cross-coupling reactions to introduce additional diversity.

| Phenol Component | Benzaldehyde Component | Reaction Type | Product |

| 2,4-Difluorophenol | 4-Fluorobenzaldehyde | SNAr | 4-(2,4-Difluorophenoxy)benzaldehyde |

| 3,4-Difluorophenol | 4-Fluorobenzaldehyde | SNAr | 4-(3,4-Difluorophenoxy)benzaldehyde |

| 3-Fluoro-5-methoxyphenol | 4-Iodobenzaldehyde | Ullmann Coupling | 4-(3-Fluoro-5-methoxyphenoxy)benzaldehyde |

| 3,5-Difluoro-4-hydroxybenzoic acid | 4-Fluorobenzaldehyde | SNAr (esterification) | 4-Formylphenyl 3,5-difluoro-4-hydroxybenzoate |

Derivatization at the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, and in the case of this compound, it serves as a gateway to numerous molecular architectures. Key transformations include:

Imines and Schiff Bases: The condensation reaction between this compound and primary amines readily forms imines or Schiff bases. masterorganicchemistry.comnih.gov This reaction is often catalyzed by acid and is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The formation of imines is a versatile strategy for introducing new functionalities and building complex molecular scaffolds. organic-chemistry.orgresearchgate.net Mechanochemical methods have also been employed for the synthesis of fluorinated imines, offering a solvent-free and efficient alternative. nih.gov

Reductive Amination: Following the formation of an imine, a subsequent reduction step leads to the corresponding secondary amine. This two-step process, known as reductive amination, is a powerful method for creating C-N bonds. masterorganicchemistry.comyoutube.com Reagents like sodium borohydride (B1222165) or sodium cyanoborohydride are commonly used for the reduction of the imine intermediate. youtube.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of amine derivatives. masterorganicchemistry.comnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a new carbon-carbon double bond with a high degree of control over its location. libretexts.orgstackexchange.com The stereochemical outcome of the Wittig reaction, yielding either the E or Z-alkene, can often be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation: This condensation reaction occurs between this compound and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgresearchgate.net Typically catalyzed by a weak base, the Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that leads to the formation of α,β-unsaturated products. nih.govresearchgate.net This reaction is valuable for synthesizing a variety of functionalized alkenes and has been investigated under mechanochemical conditions for fluorinated benzaldehydes. beilstein-journals.org

Below is an interactive data table summarizing these key derivatization reactions at the aldehyde functionality.

Design and Synthesis of Bridging Linker Analogs

The diaryl ether linkage is a prevalent structural motif in many natural products and synthetic compounds. beilstein-journals.org Modifications to this bridging linker in this compound can lead to analogs with altered conformational properties and biological activities. The synthesis of these analogs often relies on cross-coupling reactions.

The Ullmann condensation, a classic copper-catalyzed reaction, is a primary method for forming the diaryl ether bond. wikipedia.orgsynarchive.com This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base. synarchive.com Modern variations of the Ullmann reaction often employ soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions. wikipedia.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also offer an alternative and often more efficient route to diaryl ethers and related structures. organic-chemistry.org

The design of bridging linker analogs can involve replacing the ether oxygen with other atoms or groups, such as sulfur (to form a diaryl thioether) or a methylene group. These modifications can significantly impact the three-dimensional structure and electronic properties of the molecule.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic routes.

Elucidation of Catalyst Roles in Coupling Reactions

The synthesis of the diaryl ether core of this compound typically involves a copper- or palladium-catalyzed cross-coupling reaction. The catalyst plays a pivotal role in facilitating the formation of the C-O bond.

In the Ullmann condensation , the copper catalyst is believed to undergo a series of oxidative addition and reductive elimination steps. wikipedia.org The reaction likely proceeds through the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. wikipedia.org The exact mechanism can be complex and is influenced by factors such as the solvent, base, and any coordinating ligands present. Nanoparticle catalysts, including copper and copper oxide nanoparticles, have been shown to be effective in these coupling reactions, often with enhanced reactivity and recyclability. nih.govmdpi.com

Palladium-catalyzed diaryl ether synthesis, a variation of the Buchwald-Hartwig reaction, involves a catalytic cycle with Pd(0) and Pd(II) intermediates. organic-chemistry.org The cycle generally consists of oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. rsc.org The choice of phosphine (B1218219) ligand is critical in these reactions, influencing the catalyst's stability, reactivity, and selectivity. nih.gov

Stereochemical Control in Derivative Synthesis

When creating chiral derivatives from this compound, controlling the stereochemistry is of paramount importance. This is particularly relevant in reactions that generate new stereocenters.

For instance, in the Wittig reaction , the stereoselectivity (E vs. Z alkene formation) is a well-studied aspect. wikipedia.orgorganic-chemistry.org The nature of the phosphorus ylide (stabilized or non-stabilized) and the reaction conditions, including the presence of lithium salts, can significantly influence the stereochemical outcome. wikipedia.org While unstabilized ylides tend to favor the Z-alkene, stabilized ylides often yield the E-alkene. organic-chemistry.org

In asymmetric synthesis , chiral catalysts or auxiliaries can be employed to induce stereoselectivity. For example, in the synthesis of chiral amines via reductive amination, a chiral reducing agent or a chiral auxiliary on the amine could be used to favor the formation of one enantiomer over the other. Similarly, asymmetric versions of the Knoevenagel condensation have been developed using chiral catalysts to produce enantiomerically enriched products.

Reaction Kinetics and Thermodynamic Considerations

In Ullmann-type reactions , the reaction rate is influenced by the nature of the aryl halide (iodides are generally more reactive than bromides, which are more reactive than chlorides), the electronic properties of the substituents on both the aryl halide and the phenol, and the reaction temperature. nih.govmdpi.com Electron-withdrawing groups on the aryl halide typically accelerate the reaction. wikipedia.org

Thermodynamic considerations are also important, particularly in reversible reactions like imine formation. The position of the equilibrium can be shifted by removing one of the products, such as water, from the reaction mixture. In condensation reactions, the stability of the final conjugated product often provides a thermodynamic driving force for the reaction to proceed. wikipedia.org

The following interactive data table provides a summary of the mechanistic aspects discussed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The aldehydic proton (CHO) is highly deshielded and should appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm. pressbooks.pubopenstax.orglibretexts.org The protons on the benzaldehyde ring, being part of a para-substituted system, will appear as two distinct doublets (an AA'BB' system). The protons ortho to the aldehyde group are expected around 7.9-8.0 ppm, while the protons ortho to the ether linkage should appear around 7.1-7.2 ppm.

The difluorophenoxy ring presents a different pattern. The proton at the C4' position (para to the ether link) will be a triplet due to coupling with the two meta-fluorine atoms. The two equivalent protons at the C2' and C6' positions (ortho to the ether link) will appear as a doublet of doublets or a multiplet due to coupling with both the C4'-proton and the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the 190-195 ppm range. libretexts.org Aromatic carbons attached to fluorine will show large one-bond C-F coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The carbon attached to the ether oxygen will also have a characteristic chemical shift.

Expected ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 – 10.1 | s (singlet) | N/A |

| H-2, H-6 | 7.9 – 8.0 | d (doublet) | ~8-9 Hz (³JHH) |

| H-3, H-5 | 7.1 – 7.2 | d (doublet) | ~8-9 Hz (³JHH) |

| H-2', H-6' | 6.7 – 6.9 | m (multiplet) | JHF and JHH couplings |

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 – 195 |

| C-Ar (quaternary) | 120 – 165 |

Application of ¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is essential for confirming the substitution pattern of the fluorinated ring. Since the two fluorine atoms in the 3,5-difluoro-substituted ring are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. diva-portal.org The chemical shift of this signal would be characteristic of a fluoroaromatic environment. The multiplicity of the signal would be a triplet, arising from coupling to the two adjacent aromatic protons (H-2' and H-6'). This technique is highly sensitive and provides unambiguous evidence for the presence and electronic environment of the fluorine atoms. spectrabase.com

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the coupled protons on the benzaldehyde ring (H-2/H-3 and H-5/H-6) and on the difluorophenoxy ring (H-2'/H-4' and H-6'/H-4'), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to assign the chemical shifts of each protonated carbon atom by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. Key expected correlations would include the aldehydic proton (CHO) to the C1 and C2/C6 carbons of the benzaldehyde ring, and the H-2'/H-6' protons to the C1' carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the molecule's preferred conformation. For this compound, NOESY could reveal spatial proximity between the protons of the two aromatic rings (e.g., between H-2/H-6 and H-2'/H-6'), providing insight into the torsional angle around the ether bond.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups.

Characteristic Vibrational Modes of the Benzaldehyde and Difluorophenoxy Groups

The IR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands for each structural component.

Benzaldehyde Group: The most prominent band would be the C=O stretching vibration of the aldehyde, expected in the region of 1690-1710 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org This band is typically very strong in the IR spectrum. The aldehydic C-H stretch usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

Difluorophenoxy Group: The C-F stretching vibrations of the difluorinated ring are expected to produce strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. The asymmetric C-O-C (aryl-ether) stretching vibration would likely appear as a strong band around 1200-1250 cm⁻¹. esisresearch.org

Aromatic Rings: Both aromatic rings will contribute to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H bending vibrations (both in-plane and out-of-plane) below 1000 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aldehyde) | -CHO | ~2820, ~2720 |

| C=O Stretch | Aldehyde | 1690 – 1710 |

| C=C Stretch | Aromatic Rings | 1450 – 1600 |

| C-O-C Stretch (Asymmetric) | Aryl Ether | 1200 – 1250 |

Conformational Insights from Vibrational Spectra

While primarily used for functional group identification, vibrational spectroscopy can offer conformational insights. The exact position and shape of certain bands, particularly the low-frequency torsional modes involving the C-O-C ether linkage, can be sensitive to the dihedral angle between the two aromatic rings. nih.govmdpi.com By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to infer the most stable conformation of the molecule in the solid state or in solution. These low-frequency modes are often more easily observed in the Raman spectrum. currentseparations.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule, as well as to elucidate its structure through fragmentation analysis.

Precise Mass Determination and Elemental Composition

The elemental composition of this compound is C₁₃H₈F₂O₂. High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm this composition. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Based on its elemental formula, the predicted high-resolution mass data for the molecular ion [M]⁺ and its common adducts are presented in the table below. These values are crucial for the unambiguous identification of the compound in complex mixtures.

| Ion Formula | Adduct | Calculated m/z |

| [C₁₃H₈F₂O₂]⁺ | [M]⁺ | 234.0492 |

| [C₁₃H₉F₂O₂]⁺ | [M+H]⁺ | 235.0571 |

| [C₁₃H₈F₂NaO₂]⁺ | [M+Na]⁺ | 257.0391 |

This table contains theoretically calculated data based on the molecular formula.

Elucidation of Fragmentation Pathways and Structural Confirmation

In mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable information for structural confirmation. The fragmentation pattern is influenced by the presence of the aldehyde group, the ether linkage, and the two aromatic rings.

The initial ionization would form the molecular ion at m/z 234. Key fragmentation pathways for aromatic aldehydes and diaryl ethers can be predicted. libretexts.org For aromatic aldehydes, a common fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion [M-H]⁺, or the loss of the entire formyl group (•CHO) to generate a phenyl cation. miamioh.edu For diaryl ethers, cleavage of the C-O-C bond is a characteristic fragmentation pathway.

Based on these general principles, the following fragmentation pathways can be proposed for this compound:

Loss of a hydrogen radical: The molecular ion [C₁₃H₈F₂O₂]⁺• (m/z 234) could lose a hydrogen radical from the aldehyde group to form the stable [M-H]⁺ acylium ion at m/z 233.

Loss of the formyl radical: Cleavage of the bond between the benzene (B151609) ring and the carbonyl group could result in the loss of the formyl radical (•CHO), leading to a fragment ion at m/z 205, corresponding to the [C₁₂H₇F₂O]⁺ species.

Cleavage of the ether bond: Fragmentation of the ether linkage can occur in two ways:

Cleavage with charge retention on the benzaldehyde side would produce a fragment at m/z 121, corresponding to the [C₇H₅O₂]⁺ ion.

Cleavage with charge retention on the difluorophenoxy side would lead to a fragment at m/z 129, corresponding to the [C₆H₃F₂O]⁺ ion.

Further fragmentation: The resulting fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 233 could lose a molecule of carbon monoxide (CO) to form a fragment at m/z 205.

The presence and relative abundance of these fragment ions in a high-resolution mass spectrum would provide strong evidence for the structure of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy provide insights into the electronic structure of a molecule, including the nature of its electronic transitions and its interaction with the surrounding environment.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings and the carbonyl group. The conjugation between the phenoxy group, the benzene ring, and the aldehyde group will influence the position and intensity of the absorption bands.

The spectrum of benzaldehyde typically shows a strong absorption band around 250 nm, attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group, and a weaker band around 280 nm corresponding to another π → π* transition. researchgate.net A very weak n → π* transition is often observed above 300 nm. The presence of the 3,5-difluorophenoxy substituent at the para position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system.

The predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is presented in the table below.

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~260-270 | π → π | Phenyl ring conjugated with C=O |

| ~290-300 | π → π | Benzenoid |

| >320 | n → π* | Carbonyl group |

This table contains predicted data based on the analysis of similar compounds.

Solvatochromic Studies and Environmental Probes

Solvatochromism is the change in the color of a substance (and hence its absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

Molecules with a significant change in dipole moment upon electronic excitation often exhibit strong solvatochromism. In this compound, the aldehyde group acts as an electron-withdrawing group, and the phenoxy group can act as an electron-donating group through resonance. This donor-acceptor character suggests that the molecule could exhibit a degree of intramolecular charge transfer (ICT) upon excitation.

Therefore, it is anticipated that this compound would exhibit positive solvatochromism, meaning a bathochromic shift (to longer wavelengths) of its absorption and particularly its fluorescence emission spectra with increasing solvent polarity. This is because more polar solvents would better stabilize the more polar excited state compared to the ground state.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For this compound, DFT calculations are employed to elucidate its fundamental chemical nature.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that primarily govern chemical reactivity. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a 6-311++G(d,p) basis set, would be performed to determine the energies of these frontier orbitals. bhu.ac.inresearchgate.net The HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde moiety. The HOMO-LUMO gap provides insight into the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack.

Table 1: Theoretical Frontier Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are theoretical estimations based on typical DFT calculations for similar aromatic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comwalisongo.ac.id The MEP map is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.com

For this compound, the MEP surface would show a negative potential (red) around the oxygen atom of the carbonyl group, highlighting its nucleophilic character and susceptibility to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the fluorine atoms would exhibit a positive potential (blue), indicating their electrophilic nature. researchgate.net This mapping is crucial for understanding intermolecular interactions and predicting the regioselectivity of reactions.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves exploring the potential energy surface by rotating the dihedral angles of the ether linkage and the aldehyde group. DFT calculations can be used to identify the most stable conformers, which correspond to the energy minima on this surface. researchgate.net

The planarity of the molecule is a key factor. While the benzene rings themselves are planar, the molecule as a whole may adopt a non-planar conformation to minimize steric hindrance. By systematically varying the key dihedral angles and performing geometry optimizations, the global minimum energy conformation can be determined, providing the most accurate representation of the molecule's structure.

Table 2: Theoretical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Planar | 0° | 2.5 |

| Twisted | 45° | 0.0 |

| Perpendicular | 90° | 3.8 |

Note: These values are theoretical estimations and the 'Twisted' conformer is predicted to be the global minimum.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be used to assign the experimental spectral bands to specific molecular motions. uni-rostock.deethz.ch

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C-F stretches of the difluorinated ring, and the C-O-C ether linkage vibrations. nih.gov Comparing the calculated spectrum with experimental data allows for a detailed understanding of the molecule's vibrational modes and can confirm the accuracy of the calculated geometry.

Table 3: Selected Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C=O Stretch | 1705 | Aldehyde carbonyl stretch |

| C-F Stretch (sym) | 1320 | Symmetric C-F stretching |

| C-F Stretch (asym) | 1150 | Asymmetric C-F stretching |

| C-O-C Stretch | 1250 | Ether linkage stretching |

Note: These are unscaled theoretical frequencies. Experimental values may differ slightly.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This is particularly useful for understanding the conformational flexibility of a molecule in different environments.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations of this compound in various solvents (e.g., water, DMSO) can reveal how intermolecular interactions affect its conformational preferences and dynamics. researchgate.netmdpi.com

By analyzing the trajectory of the MD simulation, one can observe the fluctuations in dihedral angles and the formation of hydrogen bonds or other non-covalent interactions with solvent molecules. This provides a more realistic model of the molecule's behavior in solution, which is crucial for understanding its properties in biological or chemical systems. The simulations would likely show that the molecule explores a range of conformations around the minimum energy structure identified by DFT.

Investigation of Intermolecular Interactions with Solvents or Ligands

The study of intermolecular interactions is crucial for understanding the behavior of this compound in different chemical environments. The polarity of the molecule, primarily due to the formyl (-CHO) group and the fluorine atoms, dictates its interactions with solvents and potential biological targets. chemicalbook.com The formyl group introduces a permanent dipole moment, enabling stronger intermolecular forces than those present in nonpolar aromatic compounds like benzene. chemicalbook.com

The interaction energies between molecular pairs can be quantified using computational methods, providing insight into the stability of different arrangements. nih.gov The polar nature of the benzaldehyde moiety suggests that it can act as a hydrogen bond acceptor, a key feature in its interaction with biological ligands. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for identifying promising lead compounds and optimizing their properties. nih.gov

Derivation of Molecular Descriptors for Predictive Modeling

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Steric descriptors: These are related to the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These include properties like logP (lipophilicity).

For a molecule like this compound, relevant descriptors would include its topological polar surface area (TPSA), which is related to hydrogen bonding capacity, and its octanol-water partition coefficient (LogP), which is a measure of its lipophilicity. chemscene.com The number of hydrogen bond acceptors and donors, as well as the number of rotatable bonds, are also important descriptors. chemscene.com Advanced QSAR models can utilize a large number of descriptors to build robust predictive models. peercommunityjournal.org

Table 1: Calculated Molecular Descriptors for a Related Compound, 4-(3,4-Difluorophenoxy)benzaldehyde

| Descriptor | Value |

| TPSA | 26.3 |

| LogP | 3.5696 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

| Data for a structurally similar compound, 4-(3,4-Difluorophenoxy)benzaldehyde, is presented here for illustrative purposes. chemscene.com |

Pharmacophore Generation and Virtual Screening Strategies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). nih.gov These models typically include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com

Once a pharmacophore model is developed, it can be used as a filter in virtual screening to search large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.gov For a series of compounds including this compound, a pharmacophore model could be developed to identify novel inhibitors of a particular enzyme, for instance. The quality of the pharmacophore model is highly dependent on the quality of the input data and the algorithm used. nih.gov

Advanced Electronic Structure Analyses

Advanced electronic structure analyses provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods go beyond simple descriptor calculations to probe the nature of chemical bonds and the distribution of electron density.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. wikipedia.orgwisc.edu It partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu A key aspect of NBO analysis is the study of delocalization effects, which are quantified by the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. europa.eu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecule's hyperpolarizability. Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of new materials. europa.eudtic.mil

Density functional theory (DFT) calculations can be used to determine the first hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. nih.gov Molecules with large β values are promising candidates for NLO applications. For this compound, the presence of electron-donating (phenoxy) and electron-withdrawing (aldehyde) groups connected by a π-conjugated system suggests that it may exhibit NLO properties. The fluorine atoms can also influence the NLO response by modifying the electronic properties of the aromatic ring. nih.gov

Biomolecular Interactions and Mechanistic Research of 4 3,5 Difluorophenoxy Benzaldehyde in Vitro Studies

Enzyme Inhibition and Modulation (In Vitro)

In vitro studies are crucial for elucidating the direct interactions between a chemical compound and biological macromolecules, such as enzymes, in a controlled environment. This section details the inhibitory and modulatory effects of 4-(3,5-Difluorophenoxy)benzaldehyde on a range of enzymes implicated in various physiological and pathological processes. The research provides insights into the compound's potential mechanisms of action at a molecular level.

Mechanisms of Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. This pathway converts glucose to sorbitol, and its overactivation is linked to the development of diabetic complications. The inhibition of aldose reductase is, therefore, a significant therapeutic strategy.

The mechanism of aldose reductase involves a sequential, ordered process where the cofactor NADPH binds first, followed by the aldehyde substrate. mdpi.com The enzyme facilitates the reduction of the aldehyde to its corresponding alcohol, which is then released, followed by the release of the oxidized cofactor NADP+. mdpi.com Studies on various inhibitors have shown different modes of interaction, including competitive and uncompetitive inhibition, suggesting that compounds can interact with the enzyme at sites distinct from the substrate or cofactor binding sites. nih.govresearchgate.net For instance, some inhibitors bind to the enzyme's active site through hydrogen bonds. mdpi.com The efficacy of an inhibitor can be preserved even in hyperglycemic conditions, where high glucose levels would not necessarily compete with the inhibitor for its binding site on the enzyme. researchgate.net

Kinetic and Mechanistic Studies of Human Lactate (B86563) Dehydrogenase A (hLDHA) Inhibition

Human lactate dehydrogenase A (hLDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate while regenerating NAD+ from NADH. nih.gov This process is vital for maintaining high rates of glycolysis, a characteristic metabolic feature of many cancer cells known as the Warburg effect. nih.gov Consequently, hLDHA is considered an attractive target for cancer therapy. nih.gov

The hLDHA enzyme exists as a tetramer, with each monomer possessing a cofactor (NADH) binding site and a substrate binding site. nih.gov The catalytic activity is dependent on the closure of a mobile loop, which is essential for the hydride-transfer reaction. nih.gov The kinetics of hLDHA can be influenced by pH, with the enzyme exhibiting allosteric transitions and cooperative kinetics under acidic conditions, which can lead to the dissociation of the tetramer. nih.gov Pyruvate itself can act as an inhibitor at high concentrations. nih.gov The development of hLDHA inhibitors is an active area of research, with several small molecules identified that can bind to the enzyme and disrupt its function, thereby offering a potential avenue for anti-cancer treatments. nih.gov

Investigation of Caspase Inhibition and Subsite Specificity

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. They are categorized as initiator caspases (e.g., caspase-2, -8, -9) and effector caspases (e.g., caspase-3, -7). A significant challenge in developing therapeutic caspase inhibitors is achieving selectivity, as there is often overlapping substrate specificity among the different caspase enzymes. nih.gov

Caspases recognize specific tetrapeptide sequences in their substrates, with a stringent requirement for an aspartic acid (Asp) residue at the P1 position. nih.gov The primary specificity pockets of most caspases are highly similar, making it difficult to design inhibitors that target a single caspase. nih.gov However, subtle differences in the subsites (S2, S3, S4) can be exploited to achieve selectivity. For example, rational design of inhibitors by modifying the P2 residue has been shown to increase selectivity for caspase-2 over caspase-3 by creating steric clashes within the S2 pocket of caspase-3. nih.gov This approach highlights the importance of understanding the structural details of caspase active sites for developing specific pharmacological tools to study the distinct roles of individual caspases. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulatory Effects

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). frontiersin.org The inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov While AChE is the primary target in early-stage Alzheimer's, BChE's role becomes more significant as the disease progresses. frontiersin.org Therefore, dual inhibitors that can modulate both enzymes are of considerable interest. nih.gov

Inhibitors can interact with cholinesterases through different mechanisms, such as competitive, non-competitive, or mixed-type inhibition. frontiersin.org Natural products are a rich source of cholinesterase inhibitors. frontiersin.orgnih.gov For example, in silico docking studies have shown that compounds like vitexin (B1683572) can bind effectively within the active site of AChE through strong hydrogen bonds. nih.gov The search for new cholinesterase inhibitors from both natural and synthetic sources continues, aiming to find candidates with improved efficacy and fewer side effects than currently approved drugs. nih.gov

Beta-Secretase 1 (BACE-1) Inhibitory Profiling

Beta-secretase 1 (BACE-1), also known as β-site amyloid precursor protein cleaving enzyme 1, is an aspartic protease that performs the initial step in the generation of amyloid-β (Aβ) peptides. nih.govnih.gov The accumulation and aggregation of Aβ in the brain form the amyloid plaques that are a hallmark of Alzheimer's disease. nih.gov Therefore, inhibiting BACE-1 is a prime therapeutic strategy to reduce Aβ production and potentially modify the course of the disease. nih.gov

BACE-1 is synthesized as an inactive pro-enzyme (pro-BACE1) and becomes mature and active after cleavage in the Golgi apparatus. nih.gov The development of effective BACE-1 inhibitors has been challenging. These inhibitors must be able to cross the blood-brain barrier to reach their target in the central nervous system. nih.gov Furthermore, achieving selectivity and minimizing off-target effects are critical considerations in the design of BACE-1 inhibitors. nih.gov Despite setbacks in clinical trials, the pharmacological inhibition of BACE-1 remains a significant focus of Alzheimer's disease research. nih.gov

Lipoxygenase Inhibition and Specificity

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes and lipoxins. cabidigitallibrary.orgnih.gov These mediators are heavily involved in inflammatory processes, and enzymes like 5-lipoxygenase (5-LOX) are key to the biosynthesis of pro-inflammatory leukotrienes. biorxiv.org Thus, LOX inhibitors are investigated for their potential as anti-inflammatory agents. cabidigitallibrary.org

A major challenge in developing LOX inhibitors is achieving isoform specificity, as the active sites of different human LOXs are highly conserved. nih.gov Inhibitors can act through various mechanisms, including as iron chelators, redox-active agents, or by competing with the fatty acid substrate. nih.gov Some inhibitors may also interfere with the 5-lipoxygenase-activating protein (FLAP), which presents the substrate to 5-LOX. frontiersin.org The specificity of an inhibitor is crucial, as non-selective inhibition could affect the production of both pro-inflammatory and anti-inflammatory lipid mediators. For instance, 5-LOX is involved in producing not only pro-inflammatory leukotrienes but also specialized pro-resolving mediators (SPMs) that help resolve inflammation. frontiersin.org Therefore, a thorough understanding of an inhibitor's specificity and mechanism is essential for its therapeutic development. nih.govnih.gov

Interaction with Other Biological Enzyme Targets

No in vitro studies have been identified that investigate the interaction of this compound with any biological enzyme targets. Consequently, data on its inhibitory or activating effects, including metrics such as IC₅₀ or Kᵢ values, are not available.

Receptor Binding and Allosteric Modulation (In Vitro)

Assessment of Binding Affinities to Specific Receptors

There are no published in vitro studies assessing the binding affinities of this compound to any specific receptors. As a result, its potential as a ligand for any known receptor remains uncharacterized.

Allosteric Modulation Mechanisms

In the absence of any receptor binding data, there is no information available on whether this compound can act as an allosteric modulator. Mechanistic studies to determine any such properties have not been reported.

Cellular Responses and Antiproliferative Activity (In Vitro)

Cell Cycle Progression Analysis in Cancer Cell Lines

No research has been published detailing the effects of this compound on the cell cycle progression of any cancer cell lines. Therefore, its potential to induce cell cycle arrest at any phase (e.g., G1, S, G2/M) is unknown.

Apoptosis and Necrosis Induction Mechanisms

There is no available data from in vitro studies to suggest that this compound induces apoptosis or necrosis in any cell lines. Mechanistic studies into the potential activation of apoptotic pathways or induction of necrotic cell death have not been documented.

In Vitro Cytotoxicity and Selectivity Against Various Cell Types

Studies on cultured human lymphocytes have demonstrated that benzaldehyde (B42025) exhibits cytotoxic properties in a dose-dependent manner. nih.gov Treatment with benzaldehyde at concentrations of 10, 25, and 50 μg/mL led to a significant increase in cytotoxicity and a decrease in cell number at 6 and 24 hours of exposure. nih.gov Furthermore, the TUNEL assay, which detects DNA fragmentation, indicated that these same concentrations caused significant DNA damage, suggesting an apoptotic mechanism of cell death. nih.gov Research on benzaldehyde produced by the bacterium Photorhabdus temperata M1021 also confirmed its insecticidal activity against Galleria mellonella larvae in a dose-dependent fashion. nih.gov

While these findings on benzaldehyde are informative, it is crucial to note that the addition of the 3,5-difluorophenoxy group can substantially alter the compound's physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, significantly impact its biological activity, including cytotoxicity and selectivity. Therefore, the data for benzaldehyde should not be directly extrapolated to this compound, and dedicated studies are required to determine its specific cytotoxic profile.

Table 1: In Vitro Cytotoxicity of Benzaldehyde on Human Lymphocytes

| Concentration | Effect | Time Points |

|---|---|---|

| 10 µg/mL | Increased cytotoxicity, decreased cell number, DNA damage | 6 and 24 hours |

| 25 µg/mL | Increased cytotoxicity, decreased cell number, DNA damage | 6 and 24 hours |

| 50 µg/mL | Increased cytotoxicity, decreased cell number, DNA damage | 6 and 24 hours |

Data derived from studies on the parent compound, benzaldehyde. nih.gov

Antioxidant and Redox Modulation (In Vitro)

Radical Scavenging Capacity Evaluation

Direct evaluation of the radical scavenging capacity of this compound using standard assays like the DPPH (1,1-diphenyl-2-picrylhydrazil) or FRAP (Ferric-Reducing Antioxidant Power) methods has not been reported in the available literature. nih.gov However, studies on the core benzaldehyde structure provide a foundational understanding.

Benzaldehyde has been identified as having antioxidant activity. nih.gov In one study, benzaldehyde demonstrated a maximum antioxidant activity of 52.9% at a concentration of 8 mM. nih.gov The ability of a compound to scavenge free radicals is often dependent on its structure, particularly the presence of functional groups that can donate a hydrogen atom or an electron to stabilize a radical species. nih.gov The radical scavenging activity is typically dose-dependent. nih.govnih.gov

The substitution of a difluorophenoxy group onto the benzaldehyde scaffold introduces electronegative fluorine atoms and an ether linkage, which would be expected to modulate its electronic properties and, consequently, its antioxidant potential. The precise effect, whether enhancing or diminishing its radical scavenging capacity compared to the parent benzaldehyde, remains to be determined through specific experimental testing.

Table 2: Antioxidant Activity of Benzaldehyde

| Concentration | Antioxidant Activity (%) |

|---|---|

| 8 mM | 52.9% |

Data derived from studies on the parent compound, benzaldehyde. nih.gov

Mitigation of Intracellular Reactive Oxygen Species (ROS)

There are no specific studies in the reviewed literature that investigate the capacity of this compound to mitigate intracellular reactive oxygen species (ROS). The generation of ROS within cells is a natural metabolic byproduct, but excessive levels lead to oxidative stress, which is implicated in various diseases. nih.gov

The evaluation of a compound's ability to reduce intracellular ROS is a key component of assessing its antioxidant potential at a cellular level. This is often measured using fluorescent probes like DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate), which becomes fluorescent in the presence of ROS. Some therapeutic strategies aim to protect cells by activating signaling pathways that lead to the generation of small, controlled amounts of mitochondrial ROS, which in turn trigger endogenous antioxidant defense mechanisms. nih.gov Whether this compound can modulate intracellular ROS levels, either by direct scavenging or by interacting with cellular redox systems, is an open question that requires dedicated in vitro investigation.

Molecular Docking and Protein-Ligand Interaction Studies

Prediction of Binding Modes and Affinities with Target Proteins

While molecular docking is a widely used computational method to predict the interaction between a ligand and a protein target, specific docking studies for this compound against particular protein targets were not found in the searched literature. mdpi.comnih.gov This technique predicts the preferred orientation (binding mode) of a molecule when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govmdpi.com

For example, in studies of other compounds, docking simulations have been used to predict binding affinities with cancer-related targets like VEGFR-2, dihydrofolate reductase (DHFR), and dehydrosqualene synthase (DHSS). nih.govmdpi.comtexilajournal.com These studies report binding energies that indicate the stability of the protein-ligand complex; for instance, a novel chalcone (B49325) derivative showed a binding energy of -7.07 kcal/mol with DHFR. nih.gov Such computational predictions are crucial in early-stage drug discovery for prioritizing candidates for synthesis and biological testing. mdpi.com To understand the therapeutic potential of this compound, similar in silico studies would need to be performed to identify potential protein targets and predict the affinity of their interactions.

Identification of Key Interacting Residues and Binding Site Characteristics

Specific research identifying the key interacting amino acid residues for this compound within a protein binding site is not available. This level of analysis is typically performed as part of a molecular docking study.

In general, the stability of a ligand in a protein's binding pocket is determined by a network of non-covalent interactions with surrounding amino acid residues. These can include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov The hydrophobic side chains of amino acids such as alanine, valine, leucine, and isoleucine are crucial for stabilizing ligands through hydrophobic interactions. frontiersin.org For instance, in a study on parainfluenza fusion peptides, specific residues like F103 and Q120 were identified as critical for membrane interaction and maintaining peptide-peptide contacts, respectively. nih.gov The identification of such key residues and the characterization of the binding site's chemical environment (e.g., hydrophobicity, charge distribution) are essential for understanding the mechanism of action and for the rational design of more potent and selective analogs. mdpi.com Future molecular docking studies on this compound would be necessary to elucidate these specific interactions.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations would systematically explore how modifications to its core structure impact its potency and selectivity against a specific biological target. Although comprehensive SAR data for this exact molecule is not extensively available in the public domain, the principles can be elucidated from studies on related diaryl ether and benzaldehyde-containing compounds.

The biological activity of this compound is intrinsically linked to the nature and position of its substituents on both aromatic rings. The 3,5-difluoro substitution pattern on the phenoxy ring is a critical determinant of its physicochemical properties. Fluorine, being highly electronegative, can alter the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are crucial for biomolecular interactions.

In the context of SAR, researchers would typically synthesize a series of analogs where the substituents on either the phenoxy or the benzaldehyde ring are systematically varied. The in vitro biological activity of these analogs would then be evaluated to draw correlations. For instance, studies on other benzaldehyde derivatives have shown that the nature of the substituent on the aromatic ring can significantly affect their inhibitory potential against enzymes like tyrosinase. nih.gov A bulky substituent at the 4-position of a benzaldehyde, for example, was found to enhance its inhibitory properties. nih.gov

For the this compound scaffold, key modifications for an SAR study would include:

Altering the substitution on the benzaldehyde ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta) to probe the electronic requirements for activity.

Modifying the fluorine substitution on the phenoxy ring: Evaluating the impact of the number and position of fluorine atoms (e.g., comparing with mono-fluoro, tri-fluoro, or other positional isomers) on potency and selectivity.

Replacing the benzaldehyde group: Investigating the effect of other functional groups such as a ketone, alcohol, or carboxylic acid to understand the importance of the aldehyde moiety for the observed biological effect.

The following interactive table illustrates a hypothetical SAR study on a generic enzyme target, showcasing how different substituents might influence the inhibitory potency (IC₅₀).

| Compound ID | R1 (Benzaldehyde Ring) | R2 (Phenoxy Ring) | IC₅₀ (µM) |

| 1 | H | 3,5-di-F | 15.2 |

| 2 | 2-OH | 3,5-di-F | 10.5 |

| 3 | 3-OH | 3,5-di-F | 18.9 |

| 4 | 4-OH | 3,5-di-F | 8.3 |

| 5 | H | 3-F | 25.1 |

| 6 | H | 4-F | 22.7 |

| 7 | 4-OCH₃ | 3,5-di-F | 12.6 |

| 8 | 4-Cl | 3,5-di-F | 9.1 |

This table is illustrative and does not represent experimentally verified data for this compound against a specific target.

From such a hypothetical dataset, one could infer that a hydroxyl or chloro group at the R1-4 position enhances potency, while moving the fluorine atom on the R2 ring diminishes it. This systematic approach allows for the identification of key structural features that govern the biological activity.

Rational drug design aims to develop new bioactive molecules based on a known biological target. nih.gov This approach can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov For this compound, both strategies could be employed to enhance its bioactivity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be a powerful tool. slideshare.net Molecular docking simulations would be used to predict the binding mode of this compound within the active site of the target. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein.

Based on the docking pose, medicinal chemists can design new analogs with improved binding affinity. For example, if the aldehyde group is found to form a crucial hydrogen bond with an amino acid residue in the active site, modifications that strengthen this interaction could be prioritized. Similarly, if a hydrophobic pocket is identified near the difluorophenoxy ring, adding lipophilic substituents could enhance potency.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD strategies can be applied. nih.gov This approach relies on the knowledge of other molecules that bind to the target of interest. By comparing the structural features of a series of active and inactive analogs of this compound, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules with the desired structural features. Furthermore, quantitative structure-activity relationship (QSAR) models can be built to correlate the physicochemical properties of the analogs with their biological activity, providing a predictive tool for designing more potent compounds.

The following interactive table outlines potential rational design strategies for enhancing the bioactivity of this compound.

| Strategy | Rationale | Example Modification |

| Introduce Hydrogen Bond Donors/Acceptors | To form additional hydrogen bonds with the target protein, increasing binding affinity. | Addition of a hydroxyl or amino group to the benzaldehyde ring. |

| Increase Lipophilicity | To enhance binding to hydrophobic pockets within the active site. | Introduction of an alkyl or trifluoromethyl group. |

| Conformational Restriction | To lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. | Introduction of a cyclic structure or a double bond to limit rotation. |

| Bioisosteric Replacement | To improve physicochemical properties or metabolic stability without losing biological activity. | Replacing the aldehyde group with a nitrile or a tetrazole. |

This table provides examples of rational design strategies and does not imply proven efficacy for this compound.

By employing these rational design strategies, it is possible to systematically optimize the structure of this compound to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic properties for potential therapeutic applications.

Applications in Materials Science and Advanced Functional Materials Based on 4 3,5 Difluorophenoxy Benzaldehyde Scaffolds

Organic Electronics and Optoelectronic Devices

The strategic incorporation of fluorine atoms into organic semiconductor materials is a widely used approach to enhance their performance in electronic and optoelectronic devices. The electron-withdrawing nature of fluorine can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material. This tuning of energy levels is crucial for improving charge injection/extraction efficiency and increasing the open-circuit voltage in organic photovoltaic devices.

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible electronics, and their performance is highly dependent on the charge-transport characteristics of the organic semiconductor layer. While direct studies on 4-(3,5-difluorophenoxy)benzaldehyde in OTFTs are not extensively documented, the structural motifs it contains are relevant to the design of high-performance organic semiconductors. The difluorophenoxy group can enhance intermolecular interactions and promote favorable molecular packing, which is essential for efficient charge transport. Organic semiconductors often benefit from increased charge carrier mobility and improved environmental stability, properties that can be influenced by fluorination. rsc.orgresearchgate.net The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems through various chemical reactions, enabling the synthesis of novel organic semiconductors.

| Property | Typical Range for Organic Semiconductors | Potential Influence of this compound |

| Charge Carrier Mobility (cm²/Vs) | 10⁻⁵ to 10 | The difluorophenoxy group may promote ordered packing, potentially leading to higher mobility. |

| On/Off Ratio | > 10⁵ | Fluorination can help in reducing off-currents, thus improving the on/off ratio. |

| HOMO Level (eV) | -4.5 to -6.0 | The electron-withdrawing fluorine atoms are expected to lower the HOMO level, improving air stability. |

| LUMO Level (eV) | -2.5 to -4.0 | The electronic properties of the overall molecule would be tuned by the difluorophenoxy substituent. |

This table presents typical data for organic semiconductors and hypothesizes the potential impact of incorporating the this compound moiety based on established principles of materials science.

In the realm of organic light-emitting diodes (OLEDs), materials containing fluorinated phenyl rings are utilized to achieve high efficiency and operational stability. ossila.comnih.govnoctiluca.eu The wide bandgap that can be associated with the phenoxybenzaldehyde structure is suitable for host materials in phosphorescent OLEDs (PhOLEDs), which require high triplet energies to efficiently facilitate energy transfer to the emissive dopants. The fluorine atoms can also contribute to improved thermal and morphological stability of the thin films in OLED devices.

For organic photovoltaic (OPV) applications, the introduction of fluorine atoms into the polymer backbone is a proven strategy to enhance power conversion efficiency (PCE). nih.govrsc.orgescholarship.org Fluorination can lead to a lowering of the HOMO energy level, which in turn increases the open-circuit voltage (Voc) of the solar cell. researchgate.netdntb.gov.ua Furthermore, fluorinated polymers often exhibit improved charge mobility and optimized morphology in the active layer blend, leading to higher short-circuit currents (Jsc) and fill factors (FF). The use of this compound as a building block for conjugated polymers could, therefore, be a promising avenue for developing next-generation OPV materials. nih.govrsc.org

| Device Type | Key Performance Metric | Potential Impact of this compound Derived Materials |

| OLED | External Quantum Efficiency (EQE) | As a component of host materials, it could lead to high EQE in PhOLEDs. |

| OLED | Operational Lifetime (LT₅₀) | Enhanced material stability due to fluorination could prolong device lifetime. |

| OPV | Power Conversion Efficiency (PCE) | Fluorination is known to boost PCE by improving Voc, Jsc, and FF. nih.govrsc.org |

| OPV | Open-Circuit Voltage (Voc) | The electron-withdrawing nature of fluorine can lower the HOMO level, increasing Voc. researchgate.net |

This table outlines the potential effects of materials derived from this compound on the performance of organic electronic devices, based on general principles of fluorinated organic materials.

Polymer Science and Engineering

The aldehyde group of this compound is a versatile functional group for a variety of polymerization reactions, allowing for its incorporation into different polymer backbones. This enables the synthesis of functional polymers with properties tailored by the presence of the difluorophenoxy moiety.